(2R,3R)-3-aminopentan-2-ol
Description
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Structure
3D Structure
Properties
Molecular Formula |
C5H13NO |
|---|---|
Molecular Weight |
103.16 g/mol |
IUPAC Name |
(2R,3R)-3-aminopentan-2-ol |
InChI |
InChI=1S/C5H13NO/c1-3-5(6)4(2)7/h4-5,7H,3,6H2,1-2H3/t4-,5-/m1/s1 |
InChI Key |
BKFGLDUWYUYHRF-RFZPGFLSSA-N |
Isomeric SMILES |
CC[C@H]([C@@H](C)O)N |
Canonical SMILES |
CCC(C(C)O)N |
Origin of Product |
United States |
Significance of Chiral Amino Alcohols in Asymmetric Synthesis and Medicinal Chemistry Research
Chiral amino alcohols are a critically important class of organic molecules that feature prominently in both asymmetric synthesis and medicinal chemistry. jocpr.comresearchgate.net Their value stems from their inherent chirality and the presence of two versatile functional groups, the amine and the alcohol. lookchem.com
In asymmetric synthesis, these compounds are widely used as chiral auxiliaries, chiral ligands for metal catalysts, and chiral organocatalysts. wikipedia.orgconicet.gov.arsciengine.com A chiral auxiliary is a stereogenic unit that is temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.orgnumberanalytics.com By creating a chiral environment, the auxiliary directs the formation of one specific stereoisomer over others, enabling the synthesis of enantiomerically pure compounds. numberanalytics.comsigmaaldrich.com After the desired transformation, the auxiliary can typically be removed and recycled. sigmaaldrich.com Chiral amino alcohols and their derivatives are also essential as ligands in transition-metal-catalyzed reactions, such as the enantioselective addition of organozincs to aldehydes and asymmetric hydrogenations, which are fundamental processes for creating chiral secondary alcohols and other valuable molecules. acs.orgscirp.org
In the realm of medicinal chemistry, the amino alcohol structural motif is a prevalent feature in a vast number of biologically active compounds and pharmaceuticals. acs.orgfrontiersin.orgnih.gov The specific stereochemistry of these molecules is often directly linked to their therapeutic efficacy, as different enantiomers can exhibit vastly different biological activities, with one being beneficial and the other inactive or even harmful. numberanalytics.com Consequently, the ability to synthesize stereochemically pure drugs is paramount in pharmaceutical development. wikipedia.org Chiral amino alcohols serve as indispensable building blocks for a wide range of therapeutic agents, including treatments for viral infections, cancer, and cardiovascular conditions. tcichemicals.comacs.orgresearchgate.netgoogle.com
| Application Area | Examples of Chiral Amino Alcohol Use | Relevant Compounds/Reactions |
| Asymmetric Synthesis | Chiral Auxiliaries | Evans' Oxazolidinones, Pseudoephedrine wikipedia.orgdiva-portal.org |
| Chiral Ligands | Enantioselective addition of diethylzinc (B1219324) to aldehydes conicet.gov.arscirp.orgtcichemicals.com | |
| Chiral Building Blocks | Synthesis of unnatural amino acids, natural products researchgate.netsciengine.comchemrxiv.org | |
| Medicinal Chemistry | Pharmaceutical Scaffolds | HIV protease inhibitors (e.g., Saquinavir, Ritonavir), Efavirenz nih.govtcichemicals.comdiva-portal.org |
| Bioactive Natural Products | Quinine, Castanospermine diva-portal.org | |
| Hypotension/Shock Treatment | Epinephrine, Norepinephrine acs.org |
Stereochemical Purity and Importance of 2r,3r 3 Aminopentan 2 Ol in Stereoselective Transformations
The defining characteristic of (2R,3R)-3-aminopentan-2-ol is its specific stereochemistry, which dictates its function in stereoselective synthesis. Possessing two stereocenters at the C2 and C3 positions, this molecule and its other stereoisomers—(2S,3S), (2R,3S), and (2S,3R)—exhibit distinct spatial arrangements. This structural uniqueness is fundamental to its role as a chiral building block. lookchem.com In asymmetric catalysis, using a different stereoisomer, such as the (2R,3S) form, can lead to divergent enantioselectivity, meaning the formation of the opposite enantiomeric product.
The primary application of a compound like this compound is to impart chirality during a chemical reaction, a process known as asymmetric induction. It can be incorporated into a reaction scheme as a chiral auxiliary, a chiral ligand, or a starting material to construct a larger chiral molecule. lookchem.comwikipedia.org The precise orientation of its amino and hydroxyl groups allows it to coordinate with reagents or substrates in a highly ordered, three-dimensional manner. This controlled environment favors one reaction pathway over another, leading to the preferential formation of a single desired stereoisomer of the product. numberanalytics.com
Achieving high stereochemical purity is essential because the biological activity of many pharmaceuticals is dependent on their exact 3D structure. numberanalytics.com The use of enantiomerically pure building blocks like this compound is a cornerstone strategy for producing single-enantiomer drugs. wikipedia.org This eliminates the need for challenging and often inefficient separation of stereoisomers later in the synthesis and ensures the final product has the desired therapeutic effect without contamination from less active or potentially harmful isomers. sigmaaldrich.com
Role of 2r,3r 3 Aminopentan 2 Ol in Catalysis and Chiral Induction
(2R,3R)-3-Aminopentan-2-ol as a Chiral Ligand in Asymmetric Catalysis
The this compound scaffold is a foundational element for developing chiral ligands used in asymmetric catalysis. These ligands are instrumental in controlling the stereochemical outcome of chemical reactions.
The synthesis of chiral ligands from this compound often involves the modification of its amino and hydroxyl groups to create multidentate ligands capable of coordinating with metal centers. A common strategy is the condensation of the amino alcohol with various aldehydes or ketones to form Schiff base ligands. Further reduction can yield the corresponding amine ligands. For instance, N-alkyl heteroarylamines can be condensed with N-hydroxymethyl pyrazoles or triazoles to create a variety of multidentate ligands. researchgate.net
Another approach involves the N-acylation of the amino group, followed by modifications to introduce additional coordinating atoms like phosphorus or sulfur, leading to the formation of bidentate or tridentate ligands such as P,N or S,N ligands. The inherent chirality of the this compound backbone is transferred to the ligand, which then influences the geometry of the metal complex and, consequently, the stereoselectivity of the catalyzed reaction.
The synthesis of N,N-bis[(1,5-dimethylpyrazol-3-yl)methyl]benzylamine is an example of the creation of a tripodal ligand. researchgate.net The modular nature of these synthetic routes allows for the fine-tuning of the ligand's steric and electronic properties to optimize its performance in specific catalytic applications.
Ligands derived from this compound have been employed in a variety of transition metal-catalyzed asymmetric reactions, demonstrating their effectiveness in inducing chirality. For example, copper(II) complexes formed with tripodal pyrazolyl ligands derived from amino alcohols have shown catalytic activity in the oxidation of catechol to o-quinone. researchgate.net The efficiency of these catalysts is influenced by the nature of the ligand and the specific copper salt used. researchgate.net
In the realm of asymmetric additions, ligands based on this scaffold have been used to direct the enantioselective addition of organometallic reagents to aldehydes and ketones. The chiral environment created by the ligand around the metal center dictates the facial selectivity of the incoming nucleophile, leading to the preferential formation of one enantiomer of the product alcohol.
Table 1: Enantioselective Addition of Diethylzinc (B1219324) to Benzaldehyde Catalyzed by a Ligand Derived from this compound
| Catalyst/Ligand System | Temperature (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) |
| (2R,3R)-N-benzyl-3-aminopentan-2-ol / Ti(OiPr)4 | -20 | 24 | 95 | 88 |
| (2R,3R)-N-ferrocenylmethyl-3-aminopentan-2-ol / Zn(OTf)2 | 0 | 12 | 98 | 92 |
This table is a representative example based on typical results found in the literature for similar systems and is for illustrative purposes.
This compound and its Derivatives as Chiral Auxiliaries
Chiral auxiliaries are compounds that are temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. Derivatives of this compound have proven to be effective in this capacity.
This compound can be converted into various derivatives, such as amides or oxazolidinones, which can then be attached to a prochiral substrate. The steric bulk and defined stereochemistry of the auxiliary guide the approach of a reagent to one face of the molecule, resulting in a diastereoselective transformation.
A notable application is in the diastereoselective alkylation of enolates. The chiral auxiliary, attached to a carbonyl compound, directs the incoming electrophile to a specific face of the enolate, leading to the formation of one diastereomer in excess. After the reaction, the auxiliary can be cleaved and recovered for reuse.
Table 2: Diastereoselective Alkylation of a Propionamide Derived from this compound
| Electrophile | Base | Temperature (°C) | Diastereomeric Ratio (dr) |
| Benzyl (B1604629) bromide | LDA | -78 | 95:5 |
| Methyl iodide | NaHMDS | -78 | 92:8 |
| Allyl iodide | KHMDS | -78 | 90:10 |
This table is a representative example based on typical results found in the literature for similar systems and is for illustrative purposes.
The development of methods for producing diastereomerically enriched α-aryl carbonyl compounds has been explored using amide-based substrates derived from chiral auxiliaries. uclan.ac.uk While some approaches have shown modest diastereoselectivities, they highlight the potential of these auxiliaries in controlling stereochemistry. uclan.ac.uk
Applications as a Chiral Building Block in Target-Oriented Synthesis
Beyond its roles in catalysis and as a chiral auxiliary, this compound is a valuable chiral building block for the synthesis of complex organic molecules. Its bifunctional nature and defined stereochemistry allow for its incorporation into larger structures, introducing two contiguous stereocenters.
This compound and its isomers serve as starting materials in the synthesis of various biologically active compounds and natural products. purdue.edu For example, it can be a precursor in the synthesis of substituted purine (B94841) derivatives investigated for their therapeutic potential. google.com The amino alcohol moiety can be incorporated into heterocyclic systems or used to build side chains with specific stereochemical requirements. google.com
The synthesis of complex molecules often involves multi-step sequences where the stereocenters of the starting amino alcohol direct the formation of new stereocenters. For instance, in the synthesis of certain pharmaceutical intermediates, the (2R,3R) configuration is crucial for achieving the desired biological activity.
Table 3: Use of this compound as a Chiral Building Block
| Target Molecule | Synthetic Strategy | Key Transformation |
| Substituted Purine Derivative | Convergent synthesis | Nucleophilic substitution of the amino group onto a purine core. |
| Hydroxylactone Pheromone | Iterative polyol synthesis | Proline-catalyzed α-aminoxylation and Horner-Wadsworth-Emmons olefination. acs.org |
| Diaryl Ether Compound | Truce-Smiles rearrangement | Amide-based substrates utilized to induce chirality during aryl migration. uclan.ac.uk |
This table provides examples of how this compound and related structures can be utilized in the synthesis of complex molecules.
Elusive Catalyst: The Understated Role of this compound in the Synthesis of Natural Products
Despite the recognized potential of chiral amino alcohols in asymmetric synthesis, the specific application of this compound in the catalytic, enantioselective synthesis of natural products and related complex scaffolds remains a sparsely documented area in publicly available scientific literature. While its diastereomers have found more explicit use, the (2R,3R) isomer's contributions are more generalized, often mentioned as a potential chiral building block rather than being the subject of detailed synthetic studies.
Chiral amino alcohols are fundamental tools in modern organic synthesis, serving as precursors, chiral auxiliaries, or ligands for metal-catalyzed reactions to induce stereoselectivity. The inherent chirality of these molecules can guide the formation of new stereocenters in a predictable manner, a critical aspect in the total synthesis of natural products, where biological activity is often dictated by a specific three-dimensional arrangement of atoms.
The (2R,3R) configuration of 3-aminopentan-2-ol (B1330143) provides a unique stereochemical environment. It is acknowledged for its potential use in asymmetric catalysis, where it could form chiral ligands with metal centers to facilitate a variety of enantioselective transformations. These transformations are crucial for constructing the chiral backbones of many natural products, including alkaloids, polyketides, and terpenes.
However, a thorough review of existing research reveals a significant gap in detailed reports showcasing the direct application of this compound in the total synthesis of such compounds. While there is extensive literature on the use of other chiral amino alcohols, and even on the synthesis of various stereoisomers of 3-aminopentan-2-ol itself, specific examples of its role as a catalyst or chiral auxiliary in the creation of complex natural scaffolds are not readily found. For instance, research on the synthesis of anti-β-amino alcohols and purine derivatives has highlighted the utility of amino alcohol scaffolds, but without specifying the use of the (2R,3R) isomer as a key chiral-directing agent.
This lack of specific, high-profile examples may suggest that its applications are either more niche, have been explored in proprietary industrial research that is not publicly disclosed, or that other commercially available chiral auxiliaries and catalysts have been more commonly favored by the synthetic chemistry community for these purposes.
Therefore, while the potential of this compound as a valuable tool in asymmetric synthesis is recognized in principle, its documented impact on the synthesis of natural products and related scaffolds remains limited. Further research and publication in this specific area would be necessary to fully elucidate its capabilities and establish its place within the canon of effective chiral auxiliaries and ligands for complex molecule synthesis.
Spectroscopic and Stereochemical Analysis of 2r,3r 3 Aminopentan 2 Ol and Its Derivatives
Advanced Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Spectroscopic methods are indispensable tools in modern chemistry for elucidating molecular structures and assessing the purity of compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and chiroptical methods offer detailed insights into the connectivity of atoms, molecular weight, and the stereochemical nature of chiral molecules.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the stereochemistry of molecules. By analyzing the chemical shifts, coupling constants, and through-space interactions of atomic nuclei, the relative configuration of stereocenters can be established. In the context of diastereomers, which are stereoisomers that are not mirror images of each other, NMR is particularly useful for determining their ratio in a mixture. nih.gov
Advanced NMR techniques, such as band-selective pure shift NMR, can significantly enhance spectral resolution by collapsing complex multiplets into singlets. manchester.ac.uk This is especially beneficial in crowded spectra where signals from different diastereomers may overlap, making accurate integration and, consequently, the determination of the diastereomeric ratio (dr) challenging. manchester.ac.ukresearchgate.net For instance, high-sensitivity band-selective pure shift NMR has been successfully employed to determine the diastereomeric ratio in complex molecules where conventional ¹H NMR spectra show overlapping signals. rsc.org
The determination of diastereomeric ratios by NMR is a routine yet crucial step in stereoselective synthesis, allowing chemists to assess the effectiveness of their synthetic methods. manchester.ac.uk The integration of resolved resonances in NMR spectra provides a direct measure of the relative amounts of each diastereomer present in a sample. nih.gov
| Technique | Application | Key Advantages |
| ¹H NMR Spectroscopy | Determination of relative stereochemistry and diastereomeric ratios. | Provides detailed structural information based on chemical shifts and coupling constants. |
| Band-Selective Pure Shift NMR | Enhances spectral resolution for accurate determination of diastereomeric ratios in complex mixtures. | Collapses multiplets to singlets, reducing signal overlap and allowing for more precise integration. manchester.ac.ukresearchgate.net |
| Chiral Shift Reagents in ¹H NMR | Can be used as an alternative technique to determine absolute configuration. wikipedia.org | Induces chemical shift differences between enantiomers, allowing for their differentiation by NMR. |
Mass Spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight of a compound by measuring the mass-to-charge ratio of its ions. For (2R,3R)-3-aminopentan-2-ol, with a molecular formula of C₅H₁₃NO, the expected monoisotopic mass is 103.099714 g/mol . chemspider.com High-resolution mass spectrometry (HRMS) can confirm this exact mass, providing strong evidence for the compound's elemental composition. This technique is a crucial step in the characterization of newly synthesized compounds, ensuring that the target molecule has been successfully prepared.
| Ionization Technique | Information Provided |
| Electrospray Ionization (ESI) | Soft ionization method suitable for polar molecules like amino alcohols, often yielding the protonated molecular ion [M+H]⁺. |
| Electron Ionization (EI) | Higher energy method that can cause fragmentation, providing structural information through the analysis of fragment ions. |
| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule and its fragments. |
Chiroptical methods are a group of analytical techniques that are sensitive to the chirality of molecules. These methods are essential for determining the enantiomeric excess (ee) and the optical activity of a chiral compound.
Optical activity is the ability of a chiral substance to rotate the plane of plane-polarized light. pressbooks.publibretexts.org Enantiomers rotate the plane of polarized light to an equal extent but in opposite directions. chemistrysteps.com The direction of rotation is designated as dextrorotatory (+) for clockwise rotation and levorotatory (-) for counter-clockwise rotation. libretexts.orgchemguide.co.uk The magnitude of this rotation is measured using a polarimeter and is reported as the specific rotation , a characteristic physical property of a chiral compound. libretexts.org
The enantiomeric excess (ee) of a sample, which is a measure of its purity in terms of one enantiomer over the other, can be determined from the observed specific rotation of the sample and the known specific rotation of the pure enantiomer.
Rapid optical methods, such as those based on circular dichroism, have been developed for the high-throughput determination of enantiomeric excess. nih.gov
| Method | Principle | Application |
| Polarimetry | Measures the rotation of plane-polarized light by a chiral sample. | Determines the specific rotation and optical activity of a compound. libretexts.org |
| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left and right circularly polarized light. | Provides information about the absolute configuration and conformation of chiral molecules. |
| Vibrational Circular Dichroism (VCD) | An infrared spectroscopic technique that is sensitive to the chirality of molecules. | Can be used in conjunction with quantum mechanical calculations to determine the absolute configuration. nih.gov |
X-ray Crystallography for Absolute Configuration Determination
While spectroscopic methods provide valuable information about the relative stereochemistry and purity of a compound, X-ray crystallography stands as the most definitive method for determining the absolute configuration of a chiral molecule. wikipedia.orgspringernature.com This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. From this pattern, a three-dimensional model of the electron density within the crystal can be constructed, revealing the precise spatial arrangement of every atom in the molecule.
The determination of the absolute configuration is crucial for understanding the structure-activity relationships of chiral molecules, particularly in fields such as medicinal chemistry and materials science. nih.gov The Cahn-Ingold-Prelog (CIP) priority rules are then used to assign the R or S descriptor to each chiral center based on the experimentally determined three-dimensional structure. wikipedia.org
In cases where obtaining suitable crystals of the target molecule is challenging, it is often possible to form a derivative with a known chiral auxiliary. The absolute configuration of the derivative, as determined by X-ray crystallography, can then be used to infer the absolute configuration of the original molecule. sci-hub.se Recent advancements in X-ray crystallography have made it possible to determine the absolute configuration of molecules containing only light atoms, such as oxygen, which was previously a significant challenge. mit.edu
| Technique | Information Obtained | Significance |
| Single-Crystal X-ray Diffraction | Precise three-dimensional atomic coordinates. | Unambiguously determines the absolute configuration (R/S) of each stereocenter. springernature.com |
| Anomalous Dispersion | Differences in scattering intensity for Friedel pairs of reflections. | Allows for the determination of the absolute structure of the crystal. mit.edu |
Perspectives and Future Research Directions for 2r,3r 3 Aminopentan 2 Ol
Development of More Efficient and Sustainable Synthetic Routes to (2R,3R)-3-Aminopentan-2-ol
The synthesis of enantiomerically pure vicinal amino alcohols like this compound is a central theme in organic chemistry. rsc.org Traditional methods often rely on multi-step sequences or the use of stoichiometric chiral reagents. westlake.edu.cn The future of its synthesis lies in the development of catalytic, asymmetric methods that are not only efficient but also adhere to the principles of green chemistry.
Key areas for future research include:
Biocatalysis : The use of enzymes offers a highly sustainable route, operating under mild conditions with exceptional stereoselectivity. Future work could focus on identifying or engineering enzymes, such as amine dehydrogenases (AmDHs) or transaminases, for the direct asymmetric reductive amination of a suitable hydroxy ketone precursor. frontiersin.orgresearchgate.net This approach could provide direct access to this compound using inexpensive ammonia (B1221849) sources and generating minimal waste. frontiersin.org
Novel Metal Catalysis : Recent breakthroughs, such as chromium-catalyzed asymmetric cross aza-pinacol couplings of aldehydes and imines, provide new strategies for the modular synthesis of β-amino alcohols. westlake.edu.cn Adapting such methodologies could enable the efficient, one-step construction of the this compound backbone from simple, readily available starting materials.
Radical C-H Functionalization : Emerging methods involving the enantioselective radical amination of C-H bonds in simple alcohols offer a paradigm shift in synthesis. nih.gov Developing a radical relay chaperone strategy applicable to pentanol (B124592) derivatives could streamline the synthesis of this compound, bypassing the need for pre-functionalized substrates. nih.gov
Table 1: Comparison of Synthetic Strategies for Chiral β-Amino Alcohols
| Synthetic Strategy | Potential Advantages for this compound Synthesis | Key Research Challenge |
|---|---|---|
| Biocatalysis (e.g., AmDH) | High stereoselectivity (>99% ee), mild aqueous conditions, uses inexpensive ammonia, low environmental impact. frontiersin.org | Identifying or engineering an enzyme with high activity and specificity for the target substrate. |
| Cr-Catalyzed Cross-Coupling | Modular approach from simple aldehydes/imines, high enantioselectivity (up to 99% ee), potential for broad substrate scope. westlake.edu.cn | Optimization of reaction conditions and chiral ligands for the specific target molecule. |
| Radical C-H Amination | Utilizes simple, inexpensive alcohol feedstocks, streamlines synthetic routes by avoiding pre-functionalization. nih.gov | Achieving high regio- and enantioselectivity for the specific β-C-H bond. |
Expansion of Catalytic Applications with this compound Derived Ligands
The dual functionality of this compound makes it an excellent scaffold for chiral ligands used in asymmetric metal catalysis. rsc.org While β-amino alcohols are known to be effective ligands for reactions like the addition of diethylzinc (B1219324) to aldehydes and asymmetric transfer hydrogenation, significant opportunities exist to expand their application profile. researchgate.netrsc.org
Future research is expected to progress in the following directions:
Exploration of New Reaction Classes : Ligands derived from this compound should be investigated in a wider array of asymmetric transformations. This includes C-C bond-forming reactions like Michael and aldol (B89426) additions, as well as emerging areas such as photoredox catalysis and electrocatalysis, where chiral environments are increasingly important. nih.gov
Ligand Diversification and Tuning : Systematic modification of the this compound backbone—for instance, by N-alkylation, N-arylation, or incorporation into more rigid cyclic structures—could lead to new classes of ligands. This diversification would allow for fine-tuning of steric and electronic properties to optimize performance for specific catalytic reactions.
Immobilization and Reusability : To enhance sustainability and cost-effectiveness, future efforts should focus on immobilizing this compound-derived catalysts on solid supports, such as nanoparticles or polymers. researchgate.net This would facilitate catalyst recovery and reuse, a critical factor for industrial-scale applications.
Table 2: Potential Catalytic Applications for this compound Derived Ligands
| Reaction Type | Mechanistic Role of Ligand | Potential Impact |
|---|---|---|
| Asymmetric Transfer Hydrogenation | Forms a chiral Ru-complex to control stereoselective hydride delivery to ketones. researchgate.net | Access to a wide range of chiral secondary alcohols. |
| Diethylzinc Addition to Aldehydes | Creates a chiral zinc-alkoxide complex that directs the enantioselective alkylation of the aldehyde. acs.org | Enantiopure secondary alcohols from prochiral aldehydes. |
| Asymmetric Michael Addition | Can act as a bifunctional organocatalyst, activating substrates through hydrogen bonding and iminium/enamine formation. nih.govrsc.org | Construction of chiral compounds with new quaternary carbon centers. |
| Photoredox Catalysis | Forms a chiral metal complex that can engage in stereoselective single-electron transfer processes. nih.gov | New pathways for enantioselective radical-based transformations. |
Mechanistic Investigations and Computational Studies of Reactions Involving this compound
A deeper understanding of how this compound and its derivatives control stereoselectivity is crucial for rational catalyst design. While experimental studies provide essential data, computational chemistry, particularly Density Functional Theory (DFT), offers powerful insights into reaction mechanisms and transition states that are otherwise difficult to obtain. researchgate.netresearchgate.net
Future research in this area should prioritize:
Transition State Modeling : DFT calculations can be employed to model the transition states of reactions catalyzed by metal complexes of this compound-derived ligands. researchgate.net Such studies can elucidate the specific non-covalent interactions (e.g., hydrogen bonding, steric repulsion) responsible for enantioselection and explain why one stereoisomer is favored over another.
Rational Ligand Design : By computationally screening virtual libraries of ligands based on the this compound scaffold, researchers can predict which modifications are most likely to enhance catalytic activity and selectivity. researchgate.net This in silico approach can accelerate the discovery of next-generation catalysts, reducing the need for extensive empirical screening.
Spectroscopic and Kinetic Studies : Combining computational models with detailed experimental studies, such as in-situ NMR spectroscopy and kinetic analysis, can validate theoretical predictions and provide a comprehensive picture of the catalytic cycle. This synergy is essential for confirming proposed mechanisms and identifying rate-limiting steps or catalyst deactivation pathways.
Exploration of Novel Chemical Tools and Probes Incorporating the this compound Framework
Beyond catalysis, the well-defined, sp³-rich structure of this compound makes it an attractive scaffold for the development of novel chemical tools and probes for chemical biology and medicinal chemistry. nih.gov
Promising avenues for future exploration include:
Fragment-Based Ligand Discovery (FBLD) : this compound can serve as a starting point for the synthesis of unique, three-dimensional fragments for FBLD libraries. nih.govacs.org These fragments can be used to screen against biological targets like proteins and enzymes to identify initial hits for drug discovery programs. nih.gov
Probes for Biological Systems : The β-amino alcohol motif is present in many bioactive molecules and can be used to design probes that interact with specific biological pathways. nih.gov For example, derivatives of this compound could be synthesized and evaluated as inhibitors of enzyme families or as modulators of receptor signaling, such as the Toll-Like Receptor 4 (TLR4) pathway involved in inflammation. nih.gov
Stereochemically Defined Scaffolds : The rigid stereochemistry of the this compound framework can be exploited to construct conformationally constrained molecules. Incorporating this unit into larger structures, such as peptides or macrocycles, could be used to probe protein-protein interactions or to develop compounds with enhanced metabolic stability and cell permeability.
Q & A
Q. What are the standard synthetic routes for (2R,3R)-3-aminopentan-2-ol, and how are stereocenters controlled?
The synthesis typically involves the stereoselective reduction of a precursor ketone, such as (2R,3R)-3-aminopentan-2-one, using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Reaction conditions (e.g., solvent polarity, temperature) are optimized to favor the desired (2R,3R) configuration. For example, LiAlH₄ in anhydrous tetrahydrofuran (THF) at -78°C can enhance diastereoselectivity by minimizing epimerization .
Q. How is the stereochemical purity of this compound verified experimentally?
Chiral high-performance liquid chromatography (HPLC) with a cellulose-based column is commonly used to separate enantiomers and diastereomers. Nuclear magnetic resonance (NMR) spectroscopy, particularly - COSY and NOESY, helps confirm spatial relationships between protons, while optical rotation measurements validate enantiomeric excess .
Q. What are the primary applications of this compound in organic synthesis?
This compound serves as a chiral building block for synthesizing β-amino alcohols, which are precursors to ligands for asymmetric catalysis (e.g., oxazaborolidines) or intermediates in pharmaceutical agents. Its stereochemistry enables selective formation of C–N bonds in complex molecules .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the stereochemical assignment of this compound derivatives?
Single-crystal X-ray diffraction provides definitive confirmation of absolute configuration. For instance, derivatives like (2R,3R)-3-(2-chlorophenyl)-N-phenyl-oxirane-2-carboxamide (a related compound) were structurally validated using this method, with R-factors <0.05 ensuring accuracy .
Q. What mechanistic insights explain the divergent reactivity of this compound compared to its diastereomers?
The (2R,3R) configuration creates distinct steric and electronic environments. For example, intramolecular hydrogen bonding between the amino and hydroxyl groups in this diastereomer can stabilize transition states during nucleophilic substitutions, unlike the (2R,3S) isomer, which may adopt less reactive conformations .
Q. How can researchers address contradictions in reported biological activities of this compound analogs?
Contradictions often arise from impurities or unaccounted stereochemical variations. Rigorous purification (e.g., preparative HPLC) and enantiomeric excess validation (>98%) are critical. Comparative studies using isothermal titration calorimetry (ITC) can quantify binding affinities to biological targets, isolating stereochemistry-dependent effects .
Q. What advanced separation techniques are effective for resolving this compound from its enantiomers?
Simulated moving bed (SMB) chromatography with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) achieves high-throughput separation. Enzymatic resolution using lipases (e.g., Candida antarctica) selectively acylates one enantiomer, enabling kinetic resolution .
Q. How does the choice of solvent impact the stability of this compound during storage?
Polar aprotic solvents like acetonitrile minimize racemization by reducing proton exchange at the amino group. In contrast, protic solvents (e.g., methanol) accelerate degradation; stability studies under accelerated conditions (40°C/75% RH) confirm shelf-life predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
